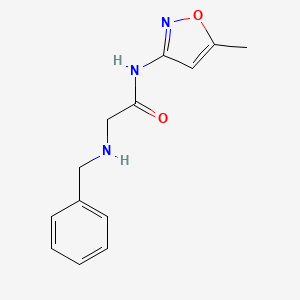

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

2-(Benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a small-molecule acetamide derivative featuring a benzylamino group at the α-carbon and a 5-methyl-1,2-oxazol-3-yl substituent on the acetamide nitrogen. The 1,2-oxazole ring is a five-membered heterocycle containing oxygen and nitrogen, known for its metabolic stability and role in modulating pharmacokinetic properties.

Properties

IUPAC Name |

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMNSSQOXRXYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the benzylamino and acetamide groups. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with benzylamine under appropriate conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Amide Bond Reactivity

The acetamide moiety undergoes characteristic hydrolysis and nucleophilic substitution reactions under controlled conditions:

Key Findings :

-

Hydrolysis yields biologically relevant fragments (carboxylic acids/amines) for structure-activity studies.

-

Acylation modifies solubility and bioavailability, as seen in immunoproteasome inhibitor analogs .

Benzylamine Group Transformations

The benzylamine substituent participates in alkylation, oxidation, and reductive amination:

Key Findings :

-

Oxidation of the benzyl group generates carboxylic acids, enhancing hydrogen-bonding capacity for target binding.

-

Reductive amination diversifies the amine structure, a strategy used in antitubercular drug development .

Oxazole Ring Modifications

The 5-methyloxazole ring supports electrophilic substitution and ring-opening reactions:

Key Findings :

-

Nitration at the oxazole’s 4-position enhances electronic properties for π-stacking in protein binding.

-

Palladium-catalyzed cross-coupling introduces aromatic groups, a tactic seen in kinase inhibitor design .

Cyclization and Heterocycle Formation

The molecule’s scaffold facilitates intramolecular cyclization under specific conditions:

Key Findings :

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's effectiveness against various microbial strains. The following table summarizes its antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.27 µM |

| Escherichia coli | 1.43 µM |

| Klebsiella pneumoniae | 2.60 µM |

| Candida albicans | 2.65 µM |

These results indicate that the compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been evaluated against various cancer cell lines. Notably, it has shown promising results against human colorectal carcinoma (HCT116). The following data illustrates its efficacy:

| Compound | IC50 (µM) | Comparison with Standard Drug (5-FU) |

|---|---|---|

| This compound | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |

| Other derivatives | Varies | - |

The compound's mechanism appears to involve inducing apoptosis in cancer cells, which is critical for its anticancer activity. Studies suggest that structural modifications can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. The presence of electron-withdrawing groups enhances antimicrobial activity by facilitating the diffusion of the compound through bacterial cell membranes. Conversely, electron-donating groups may reduce this activity due to increased electron density hindering penetration .

Case Studies

- Study on Antimicrobial Activity : A study conducted on a series of synthesized derivatives found that those with halogen substitutions exhibited enhanced antimicrobial effects compared to their non-substituted counterparts. This highlights the importance of molecular modifications in developing effective antimicrobial agents .

- Anticancer Evaluation : In vitro studies demonstrated that derivatives of the compound showed varying degrees of anticancer activity against multiple cell lines, with some exhibiting IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU). This suggests potential for these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide with structurally or functionally related compounds, emphasizing key differences in substituents, pharmacological activities, and synthetic routes:

Key Observations:

Structural Diversity: The benzylamino group in the target compound distinguishes it from sulfonamide (e.g., ) or benzisoxazole (e.g., ) derivatives. This group may enhance lipophilicity and membrane permeability compared to polar substituents like sulfonamides or hydroxyl groups. 5-Methyl-1,2-oxazole is a common motif in analogs, contributing to metabolic stability and hydrogen-bond acceptor capacity .

Pharmacological Implications: Compounds with benzisoxazole (e.g., ) or benzimidazole (e.g., ) cores exhibit antipsychotic or antimicrobial activities, suggesting the target compound’s heterocycle could be tailored for similar applications. Sulfonamide derivatives (e.g., ) highlight the oxazole ring’s compatibility with antibacterial agents, though the benzylamino group may shift target specificity.

Synthetic Routes: Amide coupling (e.g., benzamide synthesis in ) or cyclization (e.g., benzisoxazole formation in ) are prevalent methods. The target compound likely employs analogous strategies for benzylamino and oxazole incorporation.

Physicochemical Properties: The chloromethyl group in offers reactivity for further derivatization, whereas the benzylamino group in the target compound may prioritize stability.

Biological Activity

2-(Benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N3O2

- Molar Mass : 245.28 g/mol

- Structure : The compound features a benzylamino group linked to an oxazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Studies have indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the benzylamino moiety may enhance this activity through synergistic effects. In vitro assays have shown that this compound demonstrates efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In cell line studies, it has been found to induce apoptosis in various cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptosis-related proteins such as Bcl-2 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Modulation of Bcl-2 and Bax proteins |

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves the inhibition of oxidative stress pathways and modulation of inflammatory cytokines .

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly improved survival rates in models of bacterial infection compared to controls. The study highlighted its potential as a therapeutic agent in infectious diseases .

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in human subjects with specific types of cancer. Preliminary results indicate a favorable safety profile and promising signs of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.